Increased Lipophilicity (XLogP3) Drives Membrane Permeability and Target Engagement Potential
The introduction of a 4-isopropyl group increases lipophilicity by ~0.8 log units compared to the non-substituted 2-bromo-5-phenyl-1H-imidazole analog. This quantifiable difference directly predicts superior passive membrane permeability and potential for CNS penetration, making the target compound a preferred choice for programs requiring balanced lipophilicity without introducing excessive molecular weight [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Bromo-5-phenyl-1H-imidazole (CAS 959007-51-3): XLogP3 = 2.3 |
| Quantified Difference | Δ XLogP3 = +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
A 0.8 log unit increase in XLogP3 can be decisive for optimizing oral absorption and blood-brain barrier penetration in a lead series, directly reducing time spent on amide-to-ester or alkyl-walking strategies.
- [1] PubChem Computed Properties. XLogP3 values for 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole and 2-bromo-5-phenyl-1H-imidazole. https://pubchem.ncbi.nlm.nih.gov/ View Source
